Phenol, 2-(4-iodophenyliminomethyl)-4-nitro-

CAS No.:

Cat. No.: VC16075189

Molecular Formula: C13H9IN2O3

Molecular Weight: 368.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9IN2O3 |

|---|---|

| Molecular Weight | 368.13 g/mol |

| IUPAC Name | 2-[(4-iodophenyl)iminomethyl]-4-nitrophenol |

| Standard InChI | InChI=1S/C13H9IN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H |

| Standard InChI Key | GDYAMKYKYQKABR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)I |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

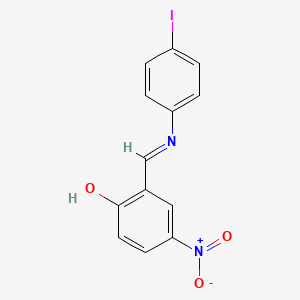

The compound is systematically named 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, with the molecular formula C₁₃H₉IN₂O₃ and a molecular weight of 368.13 g/mol . Its structure comprises a phenolic ring substituted with a nitro group at the para-position and an imine-linked 4-iodophenyl moiety at the ortho-position.

Synonyms and Registry Identifiers

Common synonyms include:

-

2-{(E)-[(4-Iodophenyl)imino]methyl}-4-nitrophenol

-

Phenol, 2-[[(4-iodophenyl)imino]methyl]-4-nitro-

Key identifiers:

Synthesis and Crystallization

Synthetic Methodology

The title compound is synthesized through a condensation reaction between equimolar quantities of 2-hydroxy-5-nitrobenzaldehyde (11.0 mg, 0.066 mmol) and 4-iodoaniline (14.4 mg, 0.066 mmol) in ethanol under reflux for 15 hours . The reaction proceeds via nucleophilic attack of the aniline’s amine group on the aldehyde carbonyl, followed by dehydration to form the imine bond (C=N). The product is isolated as orange crystals with a 60% yield and a melting point of 484–486 K .

Crystallization Conditions

Single crystals suitable for X-ray diffraction are obtained through slow evaporation of an ethanol solution. The orthorhombic crystal system (Pna2₁) is confirmed with lattice parameters:

Structural Characterization

Molecular Geometry

The molecule adopts an E-configuration about the C7=N1 bond (1.264 Å), characteristic of Schiff bases . Key structural features include:

-

Intramolecular O1–H1⋯N1 hydrogen bond (2.18 Å), forming an S(6) ring motif (Table 1).

-

Dihedral angle of 39.1(2)° between the phenol and 4-iodophenyl rings, inducing non-planarity .

-

Nitro group tilt: O2–N2–C10–C9 = −7.4(10)°, reducing conjugation with the aromatic ring .

Table 1: Selected Bond Lengths and Angles

| Parameter | Value (Å/°) |

|---|---|

| C7=N1 | 1.264(8) |

| C8–C7 | 1.444(8) |

| O1–H1⋯N1 (H-bond) | 2.18 |

| Dihedral angle | 39.1(2) |

Hirshfeld Surface Analysis

Intermolecular interactions are dominated by:

These interactions stabilize the crystal packing through C–H⋯O hydrogen bonds, forming infinite chains along the a-axis.

Physicochemical Properties

Thermal Stability

The compound decomposes above 486 K, consistent with its melting point .

Applications and Derivatives

Coordination Chemistry

The compound’s imine and phenolic groups enable chelation with transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with potential catalytic or magnetic properties .

Functional Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume